Boc-Inp-OH
Description
Significance of Piperidine (B6355638) Derivatives in Chemical Science
The piperidine ring, a six-membered heterocycle containing a nitrogen atom, is a structural motif of paramount importance in medicinal chemistry and drug design. nih.govresearchgate.net Piperidine derivatives are integral to the structure of numerous pharmaceuticals and natural alkaloids, exhibiting a wide array of pharmacological activities. nih.govwisdomlib.org These compounds have been investigated for their potential as anticancer, antiviral, antimicrobial, and anti-inflammatory agents, among other therapeutic applications. researchgate.net The prevalence of the piperidine scaffold in over twenty classes of pharmaceuticals underscores its significance in the pharmaceutical industry. nih.gov The inclusion of the piperidine moiety can enhance crucial pharmacokinetic properties of a molecule, such as membrane permeability and metabolic stability, making it a favored component in the design of new drugs. researchgate.net
Strategic Importance of N-BOC-Piperidine-4-carboxylic Acid as a Synthetic Intermediate
N-BOC-piperidine-4-carboxylic acid serves as a cornerstone in the synthesis of a multitude of complex organic molecules. nbinno.com Its utility stems from its bifunctional nature, possessing both a protected amine and a carboxylic acid group. wisdomlib.orgnbinno.com This dual functionality allows for selective chemical transformations at either end of the molecule, providing a high degree of synthetic flexibility. nbinno.com The tert-butoxycarbonyl (BOC) protecting group on the nitrogen atom is robust and stable under a variety of reaction conditions, yet it can be readily removed under acidic conditions when desired. nbinno.comwikipedia.org This orthogonality is a key feature that makes it an invaluable building block in multi-step syntheses. nbinno.com Consequently, it is extensively utilized as a pharmaceutical intermediate in the development of new drug candidates and in the synthesis of other fine chemicals. nbinno.comnbinno.comsgtlifesciences.com
Historical Context of N-BOC-Protection in Organic Synthesis
The introduction of the tert-butoxycarbonyl (BOC) protecting group in the 1960s represented a significant milestone in the field of organic synthesis, particularly in peptide chemistry. numberanalytics.com Prior to its development, the selective protection and deprotection of amino groups during the synthesis of complex molecules was a considerable challenge. The BOC group provided a reliable and acid-labile means of protecting amines, allowing for more controlled and efficient synthetic strategies. wikipedia.orgnumberanalytics.com Over time, its application expanded beyond peptide synthesis to become a fundamental tool in the synthesis of natural products and pharmaceuticals. numberanalytics.com The ability to use the BOC group in conjunction with other protecting groups, such as Fmoc and Cbz, allows for orthogonal strategies, further enhancing its versatility in complex molecular construction. numberanalytics.commasterorganicchemistry.com
Chemical Profile
| Identifier | Value |
| IUPAC Name | 1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid |
| CAS Number | 84358-13-4 |
| Molecular Formula | C11H19NO4 |
| Molecular Weight | 229.27 g/mol |
Physicochemical Properties
| Property | Value |
| Melting Point | 148-153 °C |
| Boiling Point | 353.2 °C at 760 mmHg (Predicted) |
| Density | 1.164 g/cm³ (Predicted) |
| Solubility | Insoluble in water; Soluble in organic solvents like dichloromethane (B109758) and dimethylformamide. nbinno.com |
| Appearance | White crystalline powder |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO4/c1-11(2,3)16-10(15)12-6-4-8(5-7-12)9(13)14/h8H,4-7H2,1-3H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWOHBPPVVDQMKB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO4 | |
| Record name | boc-isonipecotic acid | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Dictionary_of_chemical_formulas | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70233343 | |
| Record name | 1-(tert-Butoxycarbonyl)-4-piperidinecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70233343 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
84358-13-4 | |
| Record name | 1-(tert-Butoxycarbonyl)-4-piperidinecarboxylic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084358134 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-(tert-Butoxycarbonyl)-4-piperidinecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70233343 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-tert-butoxycarbonylpiperidine-4-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | 1-(TERT-BUTOXYCARBONYL)-4-PIPERIDINECARBOXYLIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AAZ2CAT47B | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Advanced Synthetic Methodologies for N Boc Piperidine 4 Carboxylic Acid and Its Derivatives
Direct N-Protection Strategies of Piperidine-4-carboxylic Acid
The most straightforward approach to synthesizing N-BOC-piperidine-4-carboxylic acid involves the direct protection of the nitrogen atom of piperidine-4-carboxylic acid. This method is widely employed due to its efficiency and high yields.
Carbamate Formation via Di-tert-butyl Dicarbonate (B1257347)
The reaction of piperidine-4-carboxylic acid with di-tert-butyl dicarbonate (Boc₂O) is a common and effective method for the introduction of the Boc protecting group. chemicalbook.comsigmaaldrich.com This reaction is typically carried out in a basic medium to deprotonate the secondary amine, enhancing its nucleophilicity towards the electrophilic carbonyl carbon of Boc₂O.
A typical procedure involves dissolving piperidine-4-carboxylic acid in an aqueous solution of a base, such as sodium hydroxide (B78521), followed by the addition of di-tert-butyl dicarbonate. chemicalbook.com The reaction mixture is stirred, often at room temperature, to ensure complete reaction. The resulting N-BOC-piperidine-4-carboxylic acid can then be isolated by acidification, which precipitates the product.
Reaction Scheme:

Caption: General reaction scheme for the N-Boc protection of piperidine-4-carboxylic acid using di-tert-butyl dicarbonate.
A study reported a high-yielding synthesis where piperidine-4-carboxylic acid was treated with di-tert-butyl dicarbonate in the presence of sodium hydroxide in a mixture of t-butanol and water, affording the desired product in quantitative yield. chemicalbook.com
Comparative Analysis of Protecting Group Introduction (e.g., Boc vs. Cbz, Fmoc)
The choice of a nitrogen protecting group is a critical consideration in multi-step organic synthesis. The tert-butoxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and 9-fluorenylmethyloxycarbonyl (Fmoc) groups are among the most frequently used protecting groups for amines. creative-peptides.comstudysmarter.co.uk
Boc (tert-Butoxycarbonyl): The Boc group is favored for its stability under a wide range of reaction conditions and its facile removal under acidic conditions, typically with trifluoroacetic acid (TFA). studysmarter.co.ukamericanpeptidesociety.org This orthogonality makes it particularly useful in syntheses where other functional groups are sensitive to hydrogenation or basic conditions.
Cbz (Benzyloxycarbonyl): The Cbz group is stable to acidic and basic conditions but can be readily cleaved by catalytic hydrogenation. creative-peptides.com This provides an alternative deprotection strategy that is orthogonal to the acid-labile Boc group.
Fmoc (9-Fluorenylmethyloxycarbonyl): The Fmoc group is unique in its lability to basic conditions, commonly a solution of piperidine (B6355638) in DMF. creative-peptides.comamericanpeptidesociety.org This mild deprotection condition makes it a cornerstone of solid-phase peptide synthesis (SPPS).
Table 1: Comparison of Common Amine Protecting Groups
| Protecting Group | Abbreviation | Deprotection Conditions | Key Advantages | Key Disadvantages |
|---|---|---|---|---|
| tert-Butoxycarbonyl | Boc | Acidic (e.g., TFA) studysmarter.co.ukamericanpeptidesociety.org | Stable to a wide range of conditions; orthogonal to Cbz and Fmoc. peptide.com | Requires strong acid for removal, which may not be suitable for all substrates. americanpeptidesociety.org |
| Benzyloxycarbonyl | Cbz | Catalytic Hydrogenation (e.g., H₂/Pd) creative-peptides.com | Stable to acid and base; orthogonal to Boc and Fmoc. | Deprotection is incompatible with reducible functional groups. |
| 9-Fluorenylmethyloxycarbonyl | Fmoc | Basic (e.g., Piperidine in DMF) creative-peptides.comamericanpeptidesociety.org | Mild deprotection conditions; widely used in SPPS. iris-biotech.de | The fluorenyl group can sometimes cause aggregation issues. |
Ring-Forming Strategies for Piperidine Scaffolds Incorporating the 4-Carboxylic Acid Moiety
In addition to the direct protection of pre-existing piperidine rings, N-BOC-piperidine-4-carboxylic acid and its derivatives can be synthesized through various ring-forming strategies. These methods often provide access to a wider range of substituted piperidines.
Intramolecular Cyclization Approaches
Intramolecular cyclization reactions are a powerful tool for the construction of cyclic systems, including the piperidine ring. These reactions typically involve the formation of a carbon-nitrogen bond within a linear precursor. For instance, the reductive amination of a suitably functionalized δ-amino ketone or aldehyde can lead to the formation of a piperidine ring. Subsequent protection of the nitrogen and manipulation of a precursor functional group can yield the desired N-BOC-piperidine-4-carboxylic acid derivative.
Catalytic Hydrogenation of Pyridine (B92270) Precursors
The catalytic hydrogenation of pyridine derivatives is a well-established method for the synthesis of piperidines. chemrxiv.org Starting from a pyridine-4-carboxylic acid derivative, the aromatic ring can be reduced to the corresponding piperidine. This hydrogenation is typically carried out using a heterogeneous catalyst, such as platinum or rhodium, under a hydrogen atmosphere. researchgate.net The resulting piperidine-4-carboxylic acid can then be N-protected with a Boc group as described previously.
Recent advancements have focused on developing more selective and efficient catalysts for this transformation, including iridium-based catalysts that can operate under milder conditions. chemrxiv.org
Table 2: Catalysts for Pyridine Hydrogenation
| Catalyst | Typical Conditions | Advantages | Disadvantages |
|---|---|---|---|
| Platinum (e.g., Adams' catalyst) | H₂, acidic or neutral solvent researchgate.net | Highly active and effective. | Can be expensive; may require high pressure. |
| Rhodium on carbon | H₂, various solvents | Effective for a broad range of substrates. | Can be sensitive to impurities. |
| Iridium(III) complexes | H₂ source (e.g., H₂ gas, transfer hydrogenation), mild conditions chemrxiv.org | High selectivity, tolerance of functional groups. chemrxiv.org | Catalyst synthesis can be complex. |
Radical-Mediated Cyclization Reactions
Radical cyclization reactions offer a unique approach to the synthesis of piperidine rings. nih.govnih.govacs.org These reactions typically involve the generation of a radical species that undergoes an intramolecular addition to an unsaturated bond, leading to the formation of the cyclic structure. For example, a 6-exo-trig cyclization of an aminyl radical onto an alkene is a common strategy for constructing the piperidine skeleton. acs.org The starting materials for these reactions can be designed to incorporate a precursor to the 4-carboxylic acid moiety, which can be unmasked after the cyclization event.
Recent research has explored the use of various radical initiators and mediators to control the stereoselectivity of these cyclizations, providing access to highly substituted and stereochemically complex piperidine derivatives. nih.gov
Reductive Amination Sequences
Reductive amination serves as a powerful tool for the synthesis of N-substituted piperidines, often starting from a ketone precursor like N-Boc-piperidin-4-one. researchgate.net This process typically involves the reaction of the ketone with a primary or secondary amine under slightly acidic conditions (pH ~5) to form an intermediate iminium ion. youtube.com This intermediate is then reduced in situ by a reducing agent to yield the corresponding amine. youtube.com
The general mechanism involves the nucleophilic attack of the amine on the carbonyl carbon, followed by a series of proton transfers to form a carbinolamine. youtube.com Subsequent elimination of water generates the iminium ion, which is then reduced. youtube.com Common reducing agents for this one-pot reaction include sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (STAB), which are mild enough not to reduce the initial ketone. youtube.com
For instance, a successful synthesis involved the reductive amination of N-Boc-piperidin-4-one with 3,4-dichloroaniline. researchgate.net This highlights the utility of this method in introducing aryl substituents at the 4-position of the piperidine ring. The flexibility of this reaction allows for the synthesis of primary, secondary, or tertiary amines depending on the nature of the starting amine. youtube.com
Functional Group Interconversions and Derivatization from N-BOC-Piperidine-4-carboxylic Acid
The presence of both a protected amine and a carboxylic acid makes N-BOC-piperidine-4-carboxylic acid a versatile scaffold for a variety of functional group transformations.
Esterification of the Carboxylic Acid Moiety (e.g., Methyl Esters)
The carboxylic acid group of N-BOC-piperidine-4-carboxylic acid can be readily converted to its corresponding ester, a common modification in drug discovery to enhance properties like cell permeability. The synthesis of the methyl ester, for example, can be achieved through several methods.
One common approach involves the reaction of N-BOC-piperidine-4-carboxylic acid with iodomethane (B122720) in the presence of a base like potassium carbonate in a solvent such as dimethylformamide (DMF). chemicalbook.com Another effective method utilizes trimethylsilyl (B98337) diazomethane (B1218177) in a mixture of acetonitrile (B52724) and methanol. chemicalbook.com A third route involves the use of di-tert-butyl dicarbonate and triethylamine (B128534) in dichloromethane (B109758). chemicalbook.com
| Reagents | Solvent | Reaction Conditions | Yield |
| Iodomethane, Potassium Carbonate | DMF | Room Temperature, 3 hours | - |
| Trimethylsilyl diazomethane | Acetonitrile, Methanol | 0 °C to Room Temperature, 3.5 hours | - |
| Di-tert-butyl dicarbonate, Triethylamine | Dichloromethane | 0 °C to Room Temperature, 16 hours | 99% chemicalbook.com |
Amide and Weinreb Amide Synthesis
The carboxylic acid functionality of N-BOC-piperidine-4-carboxylic acid is a prime site for the formation of amides and Weinreb amides, which are valuable intermediates in organic synthesis. nih.govarkat-usa.org Weinreb amides, or N-methoxy-N-methylamides, are particularly useful as they can be converted to aldehydes or ketones by reaction with organometallic reagents without the common problem of over-addition. youtube.com
A general and efficient method for amide bond formation involves the use of triphenylphosphine (B44618) (PPh₃) and iodine (I₂). This reagent system can be used to convert a wide range of carboxylic acids into secondary, tertiary, and Weinreb amides. nih.gov The use of a polymer-supported triphenylphosphine simplifies the purification process, as the phosphine (B1218219) oxide byproduct can be removed by filtration. nih.gov
For the synthesis of Weinreb amides, the carboxylic acid is treated with N,O-dimethylhydroxylamine hydrochloride in the presence of a base and a coupling agent. nih.govwisdomlib.org Various coupling reagents have been developed for this transformation, including phosphorus oxychloride (POCl₃) with a Hunig's base, and 1,1'-carbonyldiimidazole. wisdomlib.org
Decarboxylative Functionalization Pathways (e.g., Xanthate Formation)
Decarboxylative functionalization offers a unique strategy to introduce new functionalities by replacing the carboxylic acid group. A notable example is the direct decarboxylative xanthylation of aliphatic carboxylic acids. nih.gov This method utilizes N-xanthylamides under redox-neutral conditions, proceeding through a hydrogen-atom transfer (HAT) mechanism. nih.gov
In a specific application of this methodology, N-BOC-piperidine-4-carboxylic acid was successfully converted to its corresponding xanthate derivative in a 69% yield. nih.gov This transformation demonstrates the broad substrate scope and functional group tolerance of the reaction, providing a pathway to further elaborate the piperidine scaffold through the versatile chemistry of the xanthate group. nih.gov Such decarboxylative approaches are valuable for late-stage modifications in the synthesis of complex molecules. nih.govresearchgate.net
Multicomponent Reactions and Domino Processes Utilizing N-BOC-Piperidine-4-carboxylic Acid
Multicomponent reactions (MCRs) and domino processes are highly efficient synthetic strategies that allow for the construction of complex molecules in a single step from three or more reactants, minimizing waste and saving time. bas.bg The piperidine skeleton is a common target for such reactions due to its prevalence in bioactive compounds. bas.bgtaylorfrancis.com
While direct examples utilizing N-BOC-piperidine-4-carboxylic acid in MCRs are not extensively detailed, its structure lends itself to participation in such reactions. For instance, after deprotection of the BOC group, the resulting piperidine-4-carboxylic acid could potentially be used in a Doebner reaction, a classic MCR for the synthesis of quinoline-4-carboxylic acids from an aromatic amine, an aldehyde, and pyruvic acid. nih.gov
Domino reactions, which involve a series of intramolecular transformations, have also been employed for the synthesis of complex piperidine derivatives. researchgate.netnih.gov For example, a domino sequence involving an allylic acetate (B1210297) rearrangement, a stereoselective Ireland-Claisen rearrangement, and a Michael addition has been used to create functionalized piperidines. researchgate.net The carboxylic acid and the protected amine functionalities of N-BOC-piperidine-4-carboxylic acid make it a suitable candidate for the design of novel domino reaction sequences to access diverse and complex molecular architectures.
Stereoselective Synthesis of Chiral N Boc Piperidine 4 Carboxylic Acid Analogs
Enantioselective Approaches
The creation of single enantiomers of chiral N-BOC-piperidine-4-carboxylic acid analogs is a critical challenge. Various methods have been developed to achieve high enantioselectivity, including the use of chiral auxiliaries, catalytic asymmetric induction, chiral ligands in metal-catalyzed reactions, and enzymatic transformations.
Chiral Auxiliaries and Catalytic Asymmetric Induction
Chiral auxiliaries are chemical compounds that are temporarily incorporated into a synthetic scheme to direct the stereochemical outcome of a reaction. One notable example involves the use of (R)-2-methylpropane-2-sulfinamide, also known as the Ellman auxiliary. This chiral amine condenses with a nonenolizable aldehyde to form an N-sulfinyl imine. Subsequent stereoselective allylation at the si face of the imine, directed by transition metals like magnesium, indium, or zinc, produces a homoallylic amine with high stereocontrol. core.ac.uk The sulfinyl group can then be removed under acidic conditions to yield the desired chiral primary amine. core.ac.uk
Catalytic asymmetric induction is another powerful strategy. For instance, the catalytic dynamic resolution (CDR) of racemic 2-lithio-N-Boc-piperidine has been achieved using chiral ligands. nih.gov This method allows for the highly enantioselective synthesis of either enantiomer of 2-substituted piperidines by reacting the in situ generated organolithium species with a variety of electrophiles. nih.gov This approach has proven effective in the synthesis of both (R)- and (S)-pipecolic acid derivatives. nih.gov
Application of Chiral Ligands in Metal-Catalyzed Reactions
Chiral ligands play a pivotal role in asymmetric metal catalysis by creating a chiral environment around the metal center, thereby influencing the stereochemical course of the reaction. A diverse array of chiral ligands has been developed and successfully applied to the synthesis of chiral piperidine (B6355638) derivatives.
These ligands often possess C2-symmetry to minimize the number of possible diastereomeric transition states, leading to higher enantioselectivity. Prominent classes of chiral ligands include:
Chiral Phosphine (B1218219) Ligands: These have significantly advanced the field of asymmetric catalysis. For example, ruthenocene-derived phosphine ligands like RuPHOX have been effective in the ruthenium-catalyzed asymmetric hydrogenation of α,β-unsaturated carboxylic acids. oup.com
Chiral N-heterocyclic Carbene (NHC) Ligands: NHCs can be coordinated with various metals such as rhodium, iridium, palladium, and ruthenium to catalyze asymmetric reactions.
Chiral Oxazoline Ligands: Ligands like Box, PyBox, and Phox are widely used due to their diverse structures and strong ability to induce asymmetry in reactions catalyzed by metals such as zinc, rhodium, palladium, nickel, and copper.
Chiral N,N'-Dioxide Ligands: These C2-symmetric ligands can be synthesized from readily available amino acids and form stable complexes with a variety of metal ions, enabling a broad range of asymmetric reactions with excellent stereocontrol. oup.comrsc.org
A notable application is the palladium-catalyzed enantioselective arylation of C(sp³)–H bonds. By employing bifunctional mono-N-protected amino acid ligands, this method has been successfully used to synthesize chiral β-lactams. mdpi.com Similarly, chiral cyclopentadienyl (B1206354) (Cp) ligands in combination with rhodium(III) catalysts and chiral carboxylic acids have enabled enantioselective C(sp²)–H functionalization. mdpi.com
Table 1: Examples of Chiral Ligands in Asymmetric Synthesis
| Ligand Type | Metal | Reaction Type | Reference |
| Chiral Phosphine (RuPHOX) | Ruthenium | Asymmetric Hydrogenation | oup.com |
| Chiral N-heterocyclic Carbene | Rh, Ir, Pd, Ru | Asymmetric Hydrogenation, Coupling | |
| Chiral Oxazoline (Box, PyBox) | Zn, Rh, Pd, Ni, Cu | Various Asymmetric Catalysis | |
| Chiral N,N'-Dioxide | Sc, Y, La, Fe, Cu, Zn | Lewis Acid Catalysis | oup.comrsc.org |
| Mono-N-Protected Amino Acid | Palladium | Enantioselective C-H Arylation | mdpi.com |
| Chiral Cyclopentadienyl | Rhodium | Enantioselective C-H Functionalization | mdpi.com |
Enzymatic Transformations for Enantiopure Derivatives
Enzymes offer a highly selective and environmentally benign alternative for the synthesis of enantiopure compounds. Enzymatic kinetic resolution is a common strategy where an enzyme selectively catalyzes the transformation of one enantiomer of a racemic mixture, allowing for the separation of the unreacted enantiomer and the product.
Lipases and esterases are widely used for the kinetic resolution of carboxylic acid esters. nih.gov For example, Candida antarctica lipase (B570770) B (CAL-B) has been used for the kinetic resolution of primary amines through the aminolysis of carboxylic acids and their esters with high enantioselectivity. nih.gov Metagenome-derived esterases have also proven effective in the kinetic resolution of phenylalkyl carboxylic acid esters. nih.gov
A chemo-enzymatic approach has been developed for the asymmetric synthesis of 3- and 3,4-substituted piperidines. This method utilizes a one-pot cascade involving an amine oxidase and an ene-imine reductase to convert N-substituted tetrahydropyridines into stereodefined piperidines with high enantioselectivity. researchgate.netacs.org This strategy has been successfully applied to the synthesis of precursors for pharmaceuticals like Preclamol and Niraparib. researchgate.net
Table 2: Enzymatic Kinetic Resolution Examples
| Enzyme | Substrate Type | Reaction | Result | Reference |
| Candida antarctica lipase B (CAL-B) | Primary amines | Aminolysis of carboxylic acids/esters | High enantioselectivity | nih.gov |
| Metagenome-derived esterases | Phenylalkyl carboxylic acid esters | Hydrolysis | Enantiopure acids and esters | nih.gov |
| Amine oxidase / Ene-imine reductase | N-substituted tetrahydropyridines | One-pot cascade | Stereodefined piperidines | researchgate.netacs.org |
Diastereoselective Synthesis
Diastereoselective synthesis aims to control the relative stereochemistry of multiple stereocenters within a molecule. This is crucial for creating specific diastereomers of substituted N-BOC-piperidine-4-carboxylic acid analogs.
Control of Stereochemistry in Ring-Forming Reactions
The stereochemical outcome of ring-forming reactions can be controlled to produce specific diastereomers of the piperidine ring. The aza-Prins cyclization is one such method used to generate 2,4,6-trisubstituted piperidines. core.ac.uk This reaction proceeds through an N-acyliminium ion intermediate, which adopts a kinetically favorable chair-like conformation. The intramolecular attack of a nucleophilic alkene on the iminium carbon then occurs stereoselectively, affording the trisubstituted piperidine. core.ac.uk
Another approach involves the intramolecular reductive hydroamination/cyclization of alkynes. This reaction, mediated by acid, proceeds through an enamine and an iminium ion intermediate, which upon reduction, forms the piperidine ring. nih.gov Radical-mediated cyclization of amino-aldehydes using a cobalt(II) catalyst also provides a route to various piperidines. nih.gov
Furthermore, a tandem reduction-reductive amination sequence starting from methyl (2-nitrophenyl)acetate has been developed for the diastereoselective synthesis of substituted tetrahydroquinoline-4-carboxylic esters. nih.gov This method involves alkylation, ozonolysis, and catalytic hydrogenation, leading to the formation of a single diastereomer with the C-2 alkyl group cis to the C-4 carboxylic ester. nih.gov
Diastereoselective Substitutions on Piperidine Ring Systems
Introducing substituents onto a pre-existing piperidine ring in a diastereoselective manner is a common strategy. Nucleophilic substitution reactions of 2-methoxy- and 2-acyloxypiperidines with silyl (B83357) enolates, catalyzed by metal triflates, have been investigated. acs.org The stereoselectivity of these reactions was found to be dependent on the substituent at the 3-position of the piperidine ring. For example, 2-acetoxy-3-benzyloxy-N-benzyloxycarbonylpiperidine afforded the 2-alkylated products with high cis-selectivity, whereas 2,3-diacyloxy-N-benzyloxycarbonylpiperidines showed trans-selectivity. acs.org
Diastereoselective deprotonation followed by electrophilic quenching is another powerful technique. For instance, the deprotonation-electrophilic quenching of a silyl-protected 4-hydroxy-2-methylpiperidine derivative was used to introduce a carboxylic acid group at the 2-position in a diastereoselective manner. nih.gov The synthesis of spirocyclic gem-dichlorocyclopropanes from N-Boc piperidine derivatives, followed by a boronate rearrangement, allows for the creation of cyclopropyl (B3062369) pinacol (B44631) boronates which can then undergo further stereospecific reactions. acs.org
Table 3: Diastereoselective Substitution Reactions
| Starting Material | Reagent | Catalyst | Major Diastereomer | Reference |
| 2-Acetoxy-3-benzyloxy-N-benzyloxycarbonylpiperidine | Silyl enolate | Metal triflate | cis-2-alkylated product | acs.org |
| 2,3-Diacyloxy-N-benzyloxycarbonylpiperidine | Silyl enolate | Metal triflate | trans-2-alkylated product | acs.org |
| Silyl-protected 4-hydroxy-2-methylpiperidine | Deprotonation-electrophilic quench | - | Diastereoselective carbonylation | nih.gov |
| N-Boc piperidine with exocyclic alkene | Dichlorocyclopropanation/Boronate rearrangement | - | Spirocyclic cyclopropyl pinacol boronate | acs.org |
Synthesis from Chiral Pool Precursors (e.g., α-Amino Acids)
The "chiral pool" represents a collection of readily available, enantiomerically pure natural products that serve as versatile starting materials for asymmetric synthesis. Among these, α-amino acids are particularly valuable due to their inherent chirality and the presence of multiple functional groups. This section details research findings on the stereoselective synthesis of chiral N-BOC-piperidine-4-carboxylic acid analogs utilizing α-amino acids as foundational chiral precursors.
The synthetic pathway commences with the protection and modification of the functional groups of L-glutamic acid, followed by the construction of the piperidine ring. A key sequence of reactions involves: researchgate.net
Esterification: Both carboxylic acid groups of L-glutamic acid are converted to their corresponding methyl esters.
N-Protection: The amino group is protected with a tert-butoxycarbonyl (Boc) group.
Reduction: The diester is reduced to a diol using a reducing agent like sodium borohydride.
Tosylation: The resulting diol is converted into a ditosylate, a good leaving group for subsequent cyclization.
Cyclization: The final piperidine ring is formed by reacting the ditosylate with various primary amines, which act as nucleophiles to displace the tosyl groups and form the heterocyclic ring.
This method provides a reliable pathway to chiral 3-substituted N-Boc-piperidine analogs. The use of different amines in the final cyclization step allows for the introduction of various substituents at the nitrogen atom of the piperidine ring, leading to a diverse range of analogs. researchgate.net
Table 1: Synthesis of 3-(N-Boc-amino)piperidine Derivatives from L-Glutamic Acid researchgate.net
| Entry | Amine | Product | Overall Yield (%) |
| 1 | Benzylamine | N-Benzyl-3-(N-Boc-amino)piperidine | 55 |
| 2 | Propylamine | N-Propyl-3-(N-Boc-amino)piperidine | 52 |
| 3 | Isopropylamine | N-Isopropyl-3-(N-Boc-amino)piperidine | 48 |
| 4 | Butylamine | N-Butyl-3-(N-Boc-amino)piperidine | 51 |
| 5 | Isobutylamine | N-Isobutyl-3-(N-Boc-amino)piperidine | 44 |
Another approach demonstrates the synthesis of more complex heterocyclic amino acids by building upon chiral piperidine carboxylic acids, which are themselves derived from the chiral pool. For instance, (R)- and (S)-piperidine-3-carboxylic acids can be converted into novel methyl 3- and 5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. This process involves the transformation of the N-Boc protected piperidine carboxylic acid into a β-keto ester, which is then reacted with N,N-dimethylformamide dimethyl acetal (B89532). The resulting β-enamine diketone undergoes cyclization with various hydrazines to yield the target pyrazole-substituted N-Boc-piperidine analogs. nih.gov This methodology highlights how the inherent chirality of amino acid-derived building blocks can be used to construct elaborate, stereochemically defined molecules.
Applications of N Boc Piperidine 4 Carboxylic Acid in Medicinal Chemistry and Drug Discovery
A Key Player in the Development of Bioactive Molecules and Pharmaceutical Intermediates
N-BOC-piperidine-4-carboxylic acid serves as a crucial starting material in the synthesis of numerous pharmaceutical intermediates and active pharmaceutical ingredients (APIs). The presence of the tert-butoxycarbonyl (Boc) protecting group on the piperidine (B6355638) nitrogen allows for selective chemical transformations at the carboxylic acid moiety. This strategic protection is essential for multi-step syntheses, preventing unwanted side reactions and enabling precise molecular construction. The piperidine ring itself is a common motif in many biologically active compounds, and its derivatization using N-BOC-piperidine-4-carboxylic acid has led to significant advances in various therapeutic areas.
Crafting Receptor Modulators for Various Targets
The structural rigidity and synthetic tractability of N-BOC-piperidine-4-carboxylic acid make it an ideal scaffold for the design of receptor modulators. By appending different pharmacophoric groups to the piperidine core, chemists can create molecules that bind with high affinity and selectivity to specific receptors, either activating or inhibiting their function.
One notable application is in the development of Neurokinin-1 (NK1) receptor antagonists . The NK1 receptor, the preferred receptor for the neuropeptide Substance P, is implicated in a range of physiological processes, including pain, inflammation, and emesis. Research has led to the design of potent NK1 antagonists based on a 4,4-disubstituted piperidine ring system derived from N-BOC-piperidine-4-carboxylic acid. These antagonists often feature a 3,5-bis(trifluoromethyl)benzyl ether side chain, which has been shown to be optimal for high NK1 affinity. nih.gov
While direct synthesis of Melanin-concentrating hormone (MCH) Receptor 1 antagonists from N-BOC-piperidine-4-carboxylic acid is not extensively detailed in the reviewed literature, the development of agonists and antagonists for the structurally related melanocortin-4 receptor (MC4R) highlights the utility of piperazine-appended succinamide (B89737) backbones, a synthetic strategy where piperidine derivatives could play a similar role. nih.gov The ability to create both agonists and antagonists by modifying the substituents on the core structure underscores the versatility of this chemical scaffold. nih.gov
The design of Bradykinin hB2 receptor antagonists also represents a potential application for this versatile building block, although specific examples directly employing N-BOC-piperidine-4-carboxylic acid were not prominently featured in the surveyed research. The general principles of using conformationally constrained scaffolds to mimic peptide ligands are applicable in this context as well.
Engineering Potent and Selective Enzyme Inhibitors
N-BOC-piperidine-4-carboxylic acid is a valuable precursor for the synthesis of a wide range of enzyme inhibitors, targeting various classes of enzymes involved in disease pathogenesis.
In the realm of cardiovascular disease, derivatives of N-BOC-piperidine-4-carboxylic acid have been instrumental in creating Factor Xa inhibitors . Factor Xa is a critical enzyme in the coagulation cascade, and its inhibition is a key strategy for the prevention and treatment of thrombosis. Synthetic routes have been developed to produce isonipecotamide (B28982) derivatives that exhibit potent and selective inhibition of Factor Xa. google.com
Another significant area is the development of aspartic peptidase inhibitors . These enzymes play crucial roles in various physiological processes, and their dysregulation is associated with diseases such as hypertension and viral infections. Non-peptide peptidomimetic inhibitors based on a 3-alkoxy-4-arylpiperidine scaffold have been designed and synthesized, demonstrating the utility of piperidine derivatives in mimicking the transition state of peptidase-catalyzed reactions.
The development of inhibitors for other enzyme families, such as Sirtuin 2 (SIRT2) and p38α kinase , also presents opportunities for the application of N-BOC-piperidine-4-carboxylic acid. While direct synthetic examples are not as prevalent in the literature, the structural motifs present in known inhibitors of these enzymes often feature heterocyclic cores that can be accessed through synthetic pathways involving piperidine derivatives.
Building Blocks for Analgesic and Anti-inflammatory Agents
The piperidine scaffold is a well-established pharmacophore in the design of analgesic and anti-inflammatory drugs. N-BOC-piperidine-4-carboxylic acid provides a convenient entry point for the synthesis of novel compounds with these therapeutic properties. For instance, piperazine (B1678402) derivatives, which can be synthesized from piperidine precursors, have shown significant anti-nociceptive and anti-inflammatory effects in preclinical models. These compounds often act through modulation of pathways such as the serotonergic system.
Synthesizing Neuroactive Agents for Central Nervous System Disorders
The ability of small molecules to cross the blood-brain barrier (BBB) is a critical requirement for drugs targeting the central nervous system (CNS). The physicochemical properties of piperidine derivatives can be fine-tuned to enhance CNS penetration. N-BOC-piperidine-4-carboxylic acid has been utilized in the synthesis of various neuroactive agents.
One example is the development of M1 muscarinic acetylcholine (B1216132) receptor modulators . These receptors are implicated in cognitive function, and their positive allosteric modulation is a promising strategy for treating the cognitive decline associated with Alzheimer's disease. Quinolizidinone derivatives, synthesized using piperidine-containing intermediates, have shown enhanced CNS exposure and efficacy in rodent models of cognition. nih.gov The synthesis of these complex heterocyclic systems often relies on the versatile reactivity of building blocks like N-BOC-piperidine-4-carboxylic acid.
A Core Component in Peptide and Peptidomimetic Chemistry
The structural rigidity of the piperidine ring makes N-BOC-piperidine-4-carboxylic acid an excellent scaffold for the design of peptidomimetics—molecules that mimic the structure and function of natural peptides but with improved pharmacological properties, such as enhanced stability and oral bioavailability.
Integration into Linear and Cyclic Peptide Structures
N-BOC-piperidine-4-carboxylic acid and its derivatives can be readily incorporated into both linear and cyclic peptide architectures. In solid-phase peptide synthesis (SPPS), the Boc-protected nitrogen allows for its use as a non-natural amino acid, introducing conformational constraints into the peptide backbone. This can lead to the stabilization of specific secondary structures, such as helices or turns, which are often crucial for biological activity. The incorporation of such cyclic α,α-disubstituted amino acids can also enhance the water solubility of the resulting peptides.
The synthesis of chimeric molecules, such as potent opioid agonist-neurokinin 1 receptor antagonists, further illustrates the power of this approach. nih.gov In these constructs, the piperidine-derived moiety serves as a key structural element that bridges different pharmacophores, leading to novel molecules with dual biological activities. nih.gov
Design of Conformationally Constrained Peptidomimetics (e.g., β-Turn Mimetics, Morphiceptin (B1676752) Peptidomimetics)
N-BOC-piperidine-4-carboxylic acid is a valuable scaffold in the design of peptidomimetics, which are compounds that mimic the structure and function of peptides but have improved properties such as stability and bioavailability. The rigid, cyclic nature of the piperidine ring is instrumental in creating conformationally constrained structures that can emulate specific secondary structures of peptides, like β-turns.
β-Turn Mimetics: β-turns are critical secondary structures in peptides, facilitating interactions between proteins. By incorporating the N-BOC-piperidine-4-carboxylic acid moiety into a peptide sequence, researchers can induce a turn-like conformation. The piperidine ring restricts the rotational freedom of the peptide backbone, effectively forcing it into a specific spatial arrangement. This pre-organization can lead to higher binding affinity and selectivity for the target receptor. The synthesis involves coupling the carboxylic acid group of the piperidine building block with an amino group of a growing peptide chain and, after deprotection of the BOC group, coupling the piperidine nitrogen with another amino acid.
Morphiceptin Peptidomimetics: Morphiceptin (Tyr-Pro-Phe-Pro-NH2) is a natural opioid peptide that shows high selectivity for the μ-opioid receptor. nbinno.com However, its therapeutic potential is limited by poor metabolic stability. nbinno.com To overcome this, researchers have developed peptidomimetics by replacing the central proline residue with other cyclic amino acids. nbinno.com Studies have shown that substituting proline with derivatives of cyclopentane (B165970) β-amino acids can result in peptidomimetics with significantly increased activity at both μ- and δ-opioid receptors. nbinno.com Following this principle, N-BOC-piperidine-4-carboxylic acid serves as a key starting material for creating piperidine-based proline surrogates. These surrogates are designed to mimic the structural role of proline in the morphiceptin backbone, while the piperidine ring offers a different conformational constraint and potential for further functionalization to enhance receptor interaction and stability. nbinno.com
The following table summarizes the key features of using N-BOC-piperidine-4-carboxylic acid in peptidomimetic design:
| Peptidomimetic Type | Role of N-BOC-Piperidine-4-carboxylic Acid | Desired Outcome |
| β-Turn Mimetics | Acts as a rigid scaffold to induce a turn conformation. | Increased receptor binding affinity and selectivity. |
| Morphiceptin Analogs | Serves as a building block for proline replacements. | Enhanced metabolic stability and receptor activity. |
Utilization in Agrochemical Research and Development
In agrochemical research, the discovery of novel, effective, and selective active ingredients is a constant pursuit. The piperidine ring is a common structural motif found in many bioactive compounds, including those with pesticidal properties. google.com N-BOC-piperidine-4-carboxylic acid serves as a key chemical intermediate for the synthesis of new potential agrochemicals, such as insecticides, herbicides, and fungicides. google.com
While specific commercial agrochemicals directly synthesized from N-BOC-piperidine-4-carboxylic acid are not extensively detailed in publicly available literature, the general importance of piperidine derivatives is well-established. Patent literature describes the synthesis of novel piperidine derivatives with insecticidal, acaricidal, molluscicidal, and nematicidal properties. nih.gov The synthetic routes outlined in such patents are often compatible with the use of N-BOC-piperidine-4-carboxylic acid as a starting material, allowing for the introduction of the core piperidine scaffold.
Furthermore, carboxylic acids and their derivatives are fundamental to the development of many herbicides, including synthetic auxins. researchgate.netnbinno.com The ability to use N-BOC-piperidine-4-carboxylic acid to create a diverse range of amides, esters, and more complex heterocyclic systems makes it a valuable tool for researchers exploring new agrochemical leads. chemicalbook.com Its bifunctional nature allows chemists to systematically modify structures and study the structure-activity relationships required to optimize herbicidal or insecticidal activity. google.com
Bioconjugation Strategies Employing N-BOC-Piperidine-4-carboxylic Acid Scaffolds
Bioconjugation is the process of chemically linking two molecules, at least one of which is a biomolecule. N-BOC-piperidine-4-carboxylic acid is a useful scaffold in this field due to its defined reactive handles.
The carboxylic acid provides a site for conjugation to amine groups present on biomolecules like proteins, peptides, or amino-functionalized surfaces. Using standard carbodiimide (B86325) chemistry (e.g., with EDC and NHS), the carboxylic acid can be activated to form a stable amide bond with a target amine.
The BOC-protected amine on the piperidine ring offers a latent functional group. It remains unreactive during the initial conjugation of the carboxylic acid. After the scaffold is attached to the desired biomolecule, the BOC group can be cleaved to reveal the piperidine amine. This amine can then be used for a secondary conjugation event, such as attaching a fluorescent dye, a targeting ligand, or another functional molecule. This orthogonal reactivity is highly advantageous for creating complex, multifunctional bioconjugates.
An example of its application is in the synthesis of drug-dendrimer conjugates. The de-protected form of the compound, isonipecotic acid, has been used to link the chemotherapy drug camptothecin (B557342) to a triazine dendrimer, creating a complex delivery system. The synthesis of such a functionalized piperidine would rely on the use of the N-BOC protected version in earlier steps to ensure selective reactions.
Advanced Structural Modifications and Functionalization of the N Boc Piperidine 4 Carboxylic Acid Scaffold
Modifications at the Piperidine (B6355638) Nitrogen (e.g., N-Alkylation, N-Acylation beyond Boc removal)
While the tert-butoxycarbonyl (Boc) group is primarily a protecting group, its removal unmasks the piperidine nitrogen for a wide range of functionalization reactions. chemicalbook.com This allows for the introduction of diverse substituents, profoundly influencing the pharmacological and physicochemical properties of the final compound.
Common modifications include N-alkylation and N-acylation. N-alkylation can be achieved through several methods. A straightforward approach involves reacting the deprotected piperidine with an alkyl halide (bromide or iodide) in a suitable solvent like anhydrous acetonitrile (B52724). researchgate.net The reaction can be performed at room temperature, and using a base such as potassium carbonate can accelerate the process by neutralizing the acid formed. researchgate.net
Reductive amination is another powerful technique for N-alkylation. This method involves reacting the secondary amine of the piperidine with an aldehyde or ketone in the presence of a reducing agent. For instance, reductive amination with 4-(methyl(propyl)amino)benzaldehyde using sodium triacetoxyborohydride (B8407120) as the reducing agent has been successfully employed to install complex substituents on the piperidine nitrogen. nih.gov
Beyond simple alkyl groups, N-arylation can be accomplished using modern cross-coupling methodologies. The Buchwald-Hartwig reaction, for example, allows for the formation of a carbon-nitrogen bond between the piperidine and an aryl halide, significantly expanding the accessible chemical space. acs.org Amide coupling reactions, a form of N-acylation, are also frequently used to connect the piperidine nitrogen to various carboxylic acids, further diversifying the molecular architecture. nih.govacs.org
Table 1: Examples of N-Functionalization Reactions on the Piperidine Scaffold
| Reaction Type | Reagents & Conditions | Resulting Moiety | Reference |
|---|---|---|---|
| N-Alkylation | Alkyl bromide or iodide, K₂CO₃, DMF | N-Alkyl piperidine | researchgate.net |
| Reductive Amination | Aldehyde, Sodium triacetoxyborohydride (NaBH(OAc)₃), DCM | N-Alkyl piperidine | nih.gov |
| N-Arylation | Aryl halide, Pd catalyst (Buchwald-Hartwig) | N-Aryl piperidine | acs.org |
| N-Acylation | Carboxylic acid, Coupling agents (e.g., T3P) | N-Acyl piperidine (Amide) | acs.org |
Substitutions on the Piperidine Ring (e.g., 2-, 3-, 5-substituted derivatives including 4-amino and 4-cyclohexyl)
Introducing substituents directly onto the carbon framework of the piperidine ring is a key strategy for creating structural diversity and exploring structure-activity relationships (SAR).
2-Substituted Derivatives: The synthesis of enantioenriched 2-substituted piperidines is of great interest for drug discovery. researchgate.net One approach involves the rhodium-catalyzed asymmetric conjugate addition of arylboronic acids to an N-Cbz-2,3-dihydro-4-pyridone, which yields 2-aryl-4-piperidones with excellent enantioselectivity. These can then be further manipulated. researchgate.net
3-Substituted Derivatives: Enantiomerically pure 3-substituted piperidines are also valuable building blocks. A multi-step synthesis starting from L-glutamic acid can produce enantiomerically pure 3-(N-Boc-amino) piperidine derivatives. Additionally, chiral (R)- and (S)-piperidine-3-carboxylic acids are utilized as starting materials for creating more complex heterocyclic systems. nih.govnih.gov
4-Substituted Derivatives: The 4-position offers a wealth of modification opportunities.
4-Amino Derivatives: The introduction of an amino group at the 4-position creates a cyclic α,α-disubstituted amino acid, a valuable scaffold for peptide chemistry. acs.org The synthesis of 1-Boc-4-(N-Boc-amino)piperidine-4-carboxylic acid provides an orthogonally protected building block where both the ring nitrogen and the 4-amino group can be selectively deprotected and functionalized. peptide.comnih.gov
4-Cyclohexyl Derivatives: The Boc-4-cyclohexyl-piperidine-4-carboxylic acid derivative is a key intermediate in the development of pharmaceuticals, particularly analgesics and neuroactive agents. chemimpex.com The cyclohexyl group adds lipophilicity and unique conformational constraints to the molecule, which can be advantageous for tuning pharmacological properties. chemimpex.com
Table 2: Selected Substituted Piperidine-4-carboxylic Acid Derivatives
| Substituent Position | Substituent Type | Starting Material/Method | Significance | Reference(s) |
|---|---|---|---|---|
| 2-Position | Aryl | Asymmetric conjugate addition to dihydropyridone | Chiral building blocks for drug discovery | researchgate.net |
| 3-Position | Amino | Synthesis from L-glutamic acid | Key structural feature in pharmaceutical drugs | |
| 4-Position | Amino | N/A | Cyclic α,α-disubstituted amino acid for peptides | acs.orgpeptide.com |
| 4-Position | Cyclohexyl | N/A | Intermediate for analgesics and neuroactive agents | chemimpex.com |
Introduction of Spiro and Fused Ring Systems at the Piperidine-4-position
Creating three-dimensional complexity from the relatively flat piperidine ring can be achieved by introducing spirocyclic and fused ring systems. These modifications are increasingly important in drug discovery for accessing novel chemical space and improving compound properties.
Spirocyclic Systems: Spirocycles are formed when a single carbon atom (the spiro atom) is part of two distinct rings. The piperidine-4-position is an ideal location for creating such systems.
A common strategy involves starting with a piperidine derivative containing an exocyclic double bond at the 4-position. Dichlorocyclopropanation of this alkene, followed by a series of reactions including lithium-halogen exchange and boronate rearrangement, can generate spirocyclic cyclopropyl (B3062369) pinacol (B44631) boronate building blocks. acs.org
Another approach involves the intramolecular cyclization of a precursor molecule. For example, a Pictet-Spengler-type reaction can be used to construct a spiro-isoquinolino piperidine system. The initial piperidine-4-carboxylic acid is converted to an acid chloride, which then reacts with a phenylethylamine derivative to form an amide. Subsequent Bischler-Napieralski cyclization and reduction steps, followed by Boc protection, yield the spirocyclic core. nih.gov
Kinetic resolution using a chiral base can be employed to separate enantiomers of N-Boc-spirocyclic piperidines, providing access to highly enantioenriched 3D fragments for drug discovery. rsc.org
Fused Ring Systems: Fused rings share two or more atoms, creating a rigid bicyclic structure. A notable example is the synthesis of an azabicyclo[3.1.0]hexane ring system. This is achieved through the lithiation of N-Boc-4-chloropiperidine, which triggers an intramolecular cyclopropanation to form the fused bicyclic core. acs.org
Table 3: Strategies for Spiro and Fused Ring Synthesis
| System Type | Synthetic Strategy | Key Intermediate/Reaction | Reference |
|---|---|---|---|
| Spirocyclic | Dichlorocyclopropanation/Rearrangement | Spirocyclic gem-dichlorocyclopropane | acs.org |
| Spirocyclic | Intramolecular Cyclization (Pictet-Spengler) | N-Acyl-phenylethylamine derivative | nih.gov |
| Fused | Intramolecular Cyclopropanation | Lithiation of N-Boc-4-chloropiperidine | acs.org |
Heterocyclic Annulation Reactions (e.g., Pyrazole (B372694) Ring Formation)
Annulation, the formation of a new ring onto an existing one, is a powerful strategy for building complex heterocyclic systems. The N-BOC-piperidine-4-carboxylic acid scaffold is an excellent substrate for such transformations, particularly for constructing pyrazole rings.
A well-established method for pyrazole ring formation begins with the conversion of N-BOC-piperidine-4-carboxylic acid into a β-keto ester. nih.govktu.edu This transformation is typically achieved by reacting the starting acid with Meldrum's acid in the presence of coupling agents like EDC·HCl and DMAP, followed by methanolysis. ktu.edu The resulting β-keto ester is then treated with N,N-dimethylformamide dimethyl acetal (B89532) to form a β-enamine diketone intermediate. nih.govnih.gov
The final and crucial step is the cyclocondensation of this enamine intermediate with a hydrazine (B178648) derivative. nih.gov This reaction, which involves the formation of two new nitrogen-carbon bonds, closes the ring to form the pyrazole. The use of different N-mono-substituted hydrazines allows for the introduction of various substituents on the pyrazole nitrogen, leading to a library of 5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. nih.govnih.gov If unsubstituted hydrazine hydrate (B1144303) is used, the resulting tautomeric NH-pyrazole can be further N-alkylated to introduce additional diversity. nih.govktu.edu This entire sequence represents an efficient, regioselective synthesis of novel heterocyclic amino acid-like building blocks. nih.gov
Table 4: Key Steps in Pyrazole Annulation
| Step | Description | Reagents | Intermediate/Product | Reference(s) |
|---|---|---|---|---|
| 1 | β-Keto Ester Formation | Meldrum's acid, EDC·HCl, DMAP; then Methanol | β-Keto ester | nih.govktu.edu |
| 2 | Enamine Formation | N,N-Dimethylformamide dimethyl acetal | β-Enamine diketone | nih.govnih.gov |
| 3 | Cyclocondensation | Substituted or unsubstituted hydrazine | 5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylate | nih.govnih.govktu.edu |
Analytical and Computational Methodologies in Research on N Boc Piperidine 4 Carboxylic Acid
Spectroscopic Characterization for Structural Elucidation of Novel Compounds
Spectroscopic methods are indispensable for confirming the identity and structure of newly synthesized molecules derived from N-BOC-piperidine-4-carboxylic acid.
One-dimensional (1D) and two-dimensional (2D) Nuclear Magnetic Resonance (NMR) spectroscopy are powerful tools for the detailed structural analysis of N-BOC-piperidine-4-carboxylic acid and its derivatives.
1D NMR: Proton (¹H) and Carbon-13 (¹³C) NMR spectra provide fundamental information about the molecular structure. In the ¹H NMR spectrum of N-BOC-piperidine-4-carboxylic acid, characteristic signals include a singlet for the nine protons of the tert-butoxycarbonyl (BOC) group, typically observed around 1.4-1.5 ppm. chemicalbook.comchemicalbook.com The protons on the piperidine (B6355638) ring appear as multiplets in the region of 1.7-4.1 ppm. chemicalbook.com For instance, in the ¹H NMR spectrum of its methyl ester derivative, the axial and equatorial protons at the C2 and C6 positions of the piperidine ring are observed at different chemical shifts, often as complex multiplets due to spin-spin coupling. chemicalbook.com The methine proton at C4 is typically found further downfield. chemicalbook.com
The ¹³C NMR spectrum complements the ¹H NMR data. Key signals for the N-BOC-piperidine-4-carboxylic acid methyl ester include the carbonyl carbon of the BOC group at approximately 154.6 ppm, the quaternary carbon of the BOC group around 79.5 ppm, and the methyl carbons of the BOC group at about 28.4 ppm. chemicalbook.com The carbons of the piperidine ring resonate at distinct chemical shifts, for example, the C4 carbon appears around 41.0 ppm, while the C2/C6 and C3/C5 carbons are also observed in the aliphatic region. chemicalbook.com The carboxylic acid or ester carbonyl carbon is typically observed at the lowest field, around 175 ppm. chemicalbook.com
2D NMR: Advanced 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed for unambiguous assignment of proton and carbon signals, especially in complex derivatives.
COSY spectra reveal correlations between protons that are coupled to each other (typically through two or three bonds), helping to identify adjacent protons within the piperidine ring. sdsu.eduresearchgate.netyoutube.com
HSQC experiments correlate directly bonded proton and carbon atoms, allowing for the definitive assignment of which proton is attached to which carbon. sdsu.eduresearchgate.netyoutube.com
HMBC provides information about longer-range couplings (typically 2-4 bonds), which is crucial for identifying connectivity between different parts of the molecule, such as linking the piperidine ring protons to the BOC group or other substituents. sdsu.eduresearchgate.netyoutube.com
These 2D NMR techniques are instrumental in confirming the precise structure of novel compounds synthesized using the N-BOC-piperidine-4-carboxylic acid scaffold.
Mass spectrometry (MS) is a vital technique for determining the molecular weight and elemental composition of N-BOC-piperidine-4-carboxylic acid and its derivatives. It is often coupled with liquid chromatography (LC) for the analysis of complex mixtures.
LC-MS (Liquid Chromatography-Mass Spectrometry) is routinely used to analyze reaction products. For instance, in the synthesis of derivatives, LC-MS can confirm the formation of the desired product by identifying its molecular ion peak. In the analysis of N-BOC-piperidine-4-carboxylic acid methyl ester, an electrospray ionization (ESI) mass spectrum might show the sodium adduct ion [M+Na]⁺. chemicalbook.com
HRMS (High-Resolution Mass Spectrometry) provides highly accurate mass measurements, which allows for the determination of the elemental formula of a compound. This is a critical step in the characterization of new chemical entities. The fragmentation patterns observed in HRMS spectra can also provide valuable structural information. The fragmentation of tert-butoxycarbonyl (t-Boc) protected compounds often involves the loss of isobutylene (B52900) (C4H8) and carbon dioxide (CO2) from the Boc group. doaj.org Common fragment ions under electron impact (EI) ionization for t-Boc substituted precursors include the tert-butyl cation (C4H9⁺) and ions corresponding to losses of C4H8, C4H9O•, and C5H8O2. doaj.org Under electrospray ionization-collision-induced dissociation (ESI-CID), fragmentation is often dominated by the loss of C4H8 followed by the loss of CO2. doaj.org For carboxylic acids, prominent fragments from the cleavage of bonds adjacent to the carbonyl group can result in the loss of OH (17 Da) and COOH (45 Da). libretexts.orgmiamioh.edu
The following table summarizes common mass spectrometry data for t-Boc protected compounds.
| Ionization Mode | Common Fragment Ions/Losses | Reference |
| EI | C4H9⁺, [M-C4H8]⁺, [M-C4H9O•]⁺, [M-C5H8O2]⁺ | doaj.org |
| ESI-CID | Loss of C4H8, subsequent loss of CO2 | doaj.org |
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. In N-BOC-piperidine-4-carboxylic acid, the IR spectrum shows characteristic absorption bands. A broad band in the region of 2500-3300 cm⁻¹ is indicative of the O-H stretching vibration of the carboxylic acid group. The C=O stretching vibration of the carboxylic acid typically appears around 1700-1725 cm⁻¹, while the C=O stretching of the BOC-carbamate is observed at approximately 1680-1700 cm⁻¹. nih.gov The N-H bending and C-N stretching vibrations of the piperidine ring also give rise to characteristic bands. researchgate.net FT-Raman spectroscopy can also be used to provide complementary vibrational information. nih.govresearchgate.netnih.gov
The table below lists some of the key IR absorption bands for N-BOC-piperidine-4-carboxylic acid.
| Functional Group | Vibrational Mode | Approximate Wavenumber (cm⁻¹) | Reference |
| Carboxylic Acid | O-H Stretch | 2500-3300 (broad) | nih.gov |
| Carboxylic Acid | C=O Stretch | 1700-1725 | nih.gov |
| BOC Group | C=O Stretch | 1680-1700 | nih.gov |
Chromatographic Techniques for Separation and Purity Assessment
Chromatographic techniques are essential for the separation of N-BOC-piperidine-4-carboxylic acid from reaction mixtures and for the assessment of its purity.
High-Performance Liquid Chromatography (HPLC) is a primary tool for assessing the purity of N-BOC-piperidine-4-carboxylic acid and its derivatives. A typical HPLC analysis involves a reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with an acid additive such as formic acid or phosphoric acid to ensure good peak shape for the carboxylic acid. policija.sisielc.com The purity is determined by integrating the area of the peak corresponding to the compound and comparing it to the total area of all peaks in the chromatogram. Purity levels of ≥97.0% are commonly reported for commercially available N-BOC-piperidine-4-carboxylic acid. sigmaaldrich.com
Chiral HPLC is a specialized technique used for the separation of enantiomers. Since N-BOC-piperidine-4-carboxylic acid itself is not chiral, this technique is relevant for its chiral derivatives. Chiral separations can be achieved using a chiral stationary phase (CSP). sigmaaldrich.com For N-blocked amino acids, macrocyclic glycopeptide-based CSPs, such as those based on teicoplanin and ristocetin (B1679390) A, have proven effective. sigmaaldrich.com The separation of chiral carboxylic acids can be challenging but is achievable with the appropriate choice of CSP and mobile phase. The separation relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the stationary phase.
The general approaches for chiral HPLC separations are summarized below.
| Separation Method | Description |
| Chiral Stationary Phase (CSP) | The enantiomers are directly separated on a column containing a chiral selector. sigmaaldrich.com |
| Chiral Mobile Phase Additive (CMPA) | A chiral selector is added to the mobile phase to form diastereomeric complexes that can be separated on an achiral column. |
| Pre-column Derivatization | The enantiomers are reacted with a chiral derivatizing agent to form diastereomers, which are then separated on a standard achiral column. |
Column chromatography is a fundamental purification technique used in the synthesis of N-BOC-piperidine-4-carboxylic acid and its derivatives. Silica (B1680970) gel is the most commonly used stationary phase. The choice of mobile phase (eluent) is crucial for effective separation. For the purification of the methyl ester of N-BOC-piperidine-4-carboxylic acid, solvent systems such as n-hexane/ethyl acetate (B1210297) and methanol/chloroform have been successfully employed. chemicalbook.com For more polar compounds, like the carboxylic acid itself, a more polar eluent system would be required. The separation of a related naphthalene-substituted piperidine carboxylic acid derivative was achieved using a silica gel column with an ethyl acetate/hexane eluent system.
Thin-Layer Chromatography (TLC) is a quick and convenient method for monitoring the progress of a reaction and for determining the appropriate solvent system for column chromatography. A small amount of the reaction mixture is spotted onto a TLC plate coated with silica gel, which is then developed in a chamber containing a suitable mobile phase. The separated spots are visualized, often using UV light or a chemical stain. The retention factor (Rf value), which is the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is a characteristic property of a compound in a given solvent system. For polar compounds like carboxylic acids, which can be challenging to analyze by TLC due to their low solubility in common spotting solvents and their tendency to streak on the plate, a polar mobile phase, sometimes with a small amount of acid (like acetic acid) or base, may be necessary. reddit.com
X-ray Crystallography for Absolute Stereochemical Determination
X-ray crystallography is a definitive analytical technique for determining the three-dimensional structure of a crystalline solid at the atomic level. This method is particularly powerful for the unambiguous assignment of the absolute stereochemistry of chiral molecules. The technique relies on the diffraction of X-rays by the electron clouds of the atoms within a crystal lattice. The resulting diffraction pattern is used to calculate the electron density map of the molecule, revealing the precise spatial arrangement of its constituent atoms.
For chiral compounds, determining the absolute configuration involves resolving the ambiguity between the molecule and its non-superimposable mirror image (enantiomer). This is achieved through the phenomenon of anomalous scattering (or resonant scattering), where the phase of the scattered X-rays is slightly shifted by atoms, particularly heavier ones. ed.ac.uk This effect causes small but measurable differences in the intensities of Friedel pairs (diffraction spots that are mirror images of each other), breaking Friedel's law which states they should be equal. ed.ac.uk The Flack parameter is a critical value refined during the structure solution process that indicates the absolute structure of the crystal; a value close to 0 confirms the correct enantiomer has been modeled, while a value near 1 indicates the inverted structure is correct. ed.ac.uk
In a detailed crystallographic study of N-BOC-piperidine-4-carboxylic acid, single-crystal X-ray diffraction analysis confirmed its molecular structure. nih.gov The analysis revealed that the piperidine ring adopts a stable chair conformation. nih.gov The molecules in the crystal are linked by intermolecular O-H···O and C-H···O hydrogen bonds, which organize them into layers. nih.gov The specific crystallographic data for the compound have been determined and are presented in Table 1. nih.gov
| Parameter | Value |
|---|---|
| Chemical Formula | C₁₁H₁₉NO₄ |
| Formula Weight (Mᵣ) | 229.27 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.7006 (3) |
| b (Å) | 6.5567 (2) |
| c (Å) | 17.9297 (6) |
| β (°) | 104.564 (2) |
| Volume (V) (ų) | 1217.54 (6) |
| Z (Formula units/unit cell) | 4 |
| Radiation | Mo Kα |
| Temperature (K) | 100 |
Furthermore, studies on derivatives, such as enantiomeric pairs of N-Boc-aminopiperidine compounds, have also utilized X-ray crystallography to confirm their absolute structures. rsc.org In these cases, it was shown that the crystals of the (S) and (R) enantiomers are fully enantiomorphous, meaning their crystal structures are identical in terms of lattice symmetry and cell parameters, but are mirror images of each other. rsc.org
Computational Chemistry Approaches
Computational chemistry provides powerful tools for investigating molecular properties, behaviors, and interactions, offering insights that can be difficult to obtain through experimental methods alone. For N-BOC-piperidine-4-carboxylic acid and its derivatives, these approaches are crucial for understanding their potential biological activity and reactivity.
Molecular Docking and Ligand-Receptor Interaction Studies
Molecular docking is a computational technique used to predict the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein). nih.govmdpi.com The primary goals of docking are to predict the binding mode and estimate the binding affinity (or strength) of the ligand-receptor complex. nih.gov The process involves a search algorithm, which generates various possible poses of the ligand within the receptor's binding site, and a scoring function, which evaluates the fitness of each pose by estimating the binding free energy. mdpi.com
Derivatives of the piperidine scaffold, which is central to N-BOC-piperidine-4-carboxylic acid, are frequently investigated as ligands for various biological targets. For instance, a screening of piperidine-based compounds identified a potent agonist for the Sigma 1 Receptor (S1R), which is a target for neurodegenerative diseases. nih.gov Molecular docking and subsequent molecular dynamics simulations were employed to elucidate the binding mode of the most potent compound. nih.gov These computational studies revealed crucial amino acid residues within the S1R binding pocket that interact with the ligand, stabilizing the complex. nih.gov The analysis highlighted the importance of both polar and hydrophobic interactions in achieving high affinity and selectivity, providing a structural basis for designing future S1R ligands. nih.gov
| Finding | Description |
|---|---|
| Identified Ligand | A potent S1R agonist with a piperidine core structure. |
| Binding Affinity (Kᵢ) | 3.2 nM, comparable to the reference compound haloperidol. |
| Computational Method | Molecular docking followed by molecular dynamics (MD) simulations. |
| Key Interactions | Elucidation of specific amino acid residues responsible for stabilizing the ligand-receptor complex. |
| Guiding Principle | Results guide future structure-based optimization for designing new, potent S1R ligands. |
Conformational Analysis and Molecular Mechanics Calculations
Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. The goal is to identify the most stable conformations, which correspond to energy minima on the potential energy surface. Molecular mechanics is a computational method that facilitates this analysis by modeling molecules as a collection of atoms held together by springs (bonds). It calculates the steric energy of a molecule based on contributions from bond stretching, angle bending, torsional strains, and non-bonded van der Waals and electrostatic interactions.
For N-BOC-piperidine-4-carboxylic acid, the conformation of the six-membered piperidine ring is of primary importance. As determined by X-ray crystallography, the piperidine ring unequivocally adopts a chair conformation in the solid state. nih.gov This is the most stable conformation for substituted cyclohexanes and piperidines, as it minimizes both angular and torsional strain. The crystallographic data provide precise puckering parameters that quantitatively describe this chair geometry. nih.gov
| Parameter | Value | Indication |
|---|---|---|
| Conformation | Chair | Lowest energy conformation |
| Puckering Amplitude Q (Å) | 0.5505 (16) | Quantitative description of the chair shape |
| Puckering Angle Θ (°) | 179.17 (18) |
Molecular mechanics calculations would be used to computationally verify that the chair conformation is indeed the global energy minimum. Such calculations can also explore other potential conformers, such as the boat or twist-boat, and demonstrate that they are of higher energy and thus less populated at equilibrium. In related N-Boc-aminopiperidine derivatives, the chair conformation is also observed, with bulky substituents preferentially occupying equatorial positions to minimize steric hindrance. rsc.org
Quantum Chemical Calculations for Reaction Mechanism Elucidation
Quantum chemical calculations, based on the principles of quantum mechanics, are used to study the electronic structure of molecules and to model chemical reactions. These methods can elucidate detailed reaction mechanisms, including the structures of transition states (TS), reaction intermediates, and activation energies. This provides a deep understanding of reaction pathways, reactivity, and selectivity.
While specific quantum chemical studies on the reaction mechanisms of N-BOC-piperidine-4-carboxylic acid itself are not detailed, the methodology's application to related systems highlights its utility. For example, quantum chemical calculations have been instrumental in understanding the stereoselectivity of reactions catalyzed by amino acids containing piperidine rings. nih.gov In studies of the Hajos-Parrish reaction, a classic organocatalyzed transformation, calculations showed that the relative rigidity of a piperidine ring, compared to the more flexible pyrrolidine (B122466) ring of proline, holds the catalytic carboxylic acid group in a more fixed position. nih.gov This structural constraint alters electrostatic interactions in the transition state, influencing which face of the enamine intermediate is attacked and thereby controlling the stereochemical outcome of the product. nih.gov By calculating the energies of the competing syn and anti transition states, researchers can accurately predict the experimentally observed product ratios. nih.gov This demonstrates how quantum chemical calculations can connect the structural features of a piperidine-containing molecule to its chemical reactivity and the mechanism of reactions it participates in or catalyzes.
Emerging Frontiers and Future Research Directions
Sustainable and Green Chemistry Approaches for Synthesis
The traditional synthesis of N-BOC-piperidine-4-carboxylic acid typically involves the reaction of isonipecotic acid with di-tert-butyl dicarbonate (B1257347) (Boc anhydride) in the presence of a base. nbinno.com While effective, there is a growing emphasis on developing more environmentally friendly and sustainable synthetic routes.
Future research in this area is likely to focus on several key aspects:
Solvent-Free and Alternative Solvent Systems: Efforts are being made to move away from hazardous organic solvents. Research into solvent-free reaction conditions or the use of greener solvents like water or ionic liquids is a promising avenue. researchgate.net For instance, a method for N-Boc protection of amines has been reported using picric acid as a catalyst under solvent-free conditions. researchgate.net
Catalytic Methods: The development of efficient and reusable catalysts can significantly improve the sustainability of the synthesis. This includes exploring organocatalysts and solid-supported catalysts to simplify purification and reduce waste. researchgate.net
Flow Chemistry: Continuous flow chemistry offers several advantages over traditional batch processes, including enhanced safety, better heat and mass transfer, and the potential for automation. organic-chemistry.orgnbinno.com Applying flow chemistry to the synthesis of N-BOC-piperidine-4-carboxylic acid and its derivatives could lead to more efficient and scalable production. organic-chemistry.orgnbinno.com
Biocatalysis: The use of enzymes to catalyze the synthesis of chiral piperidines is a burgeoning field. nih.gov A chemo-enzymatic approach combining chemical synthesis with biocatalysis has been demonstrated for the asymmetric dearomatization of pyridines to produce substituted piperidines, highlighting a potential green route for producing chiral analogs of N-BOC-piperidine-4-carboxylic acid. nih.gov
| Approach | Key Advantages |
| Solvent-Free/Green Solvents | Reduced use of hazardous materials, simplified workup. researchgate.net |
| Catalytic Methods | Increased efficiency, catalyst reusability, reduced waste. researchgate.net |
| Flow Chemistry | Enhanced safety, scalability, and automation. organic-chemistry.orgnbinno.com |
| Biocatalysis | High stereoselectivity, mild reaction conditions. nih.gov |
Integration into Advanced Materials Science
While the primary application of N-BOC-piperidine-4-carboxylic acid has been in pharmaceuticals, its unique structure makes it an attractive candidate for integration into advanced materials. nbinno.com The piperidine (B6355638) ring can impart specific conformational constraints and physicochemical properties to polymers and other materials.
Future research directions in this domain include:
Polymer Synthesis: N-BOC-piperidine-4-carboxylic acid and its derivatives can be used as monomers for the synthesis of novel polymers. These polymers could possess unique properties such as thermal stability, specific recognition capabilities, or biocompatibility, making them suitable for applications in drug delivery, coatings, and specialized plastics.
Dendrimers and Macromolecules: The compound can serve as a core or branching unit in the construction of dendrimers and other complex macromolecules. For example, the camptothecin (B557342) ester of isonipecotic acid has been installed on a triazine dendrimer intermediate. sgtlifesciences.com
Functional Materials: The carboxylic acid group can be modified to attach the piperidine moiety to surfaces or other molecules, creating functional materials with tailored properties. This could lead to the development of new chromatographic stationary phases, sensors, or catalysts. nbinno.comnbinno.com
Exploration in Novel Therapeutic Modalities and Targets
The piperidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs. mdpi.com N-BOC-piperidine-4-carboxylic acid serves as a key intermediate in the synthesis of many of these pharmaceuticals. nbinno.com Future research will likely focus on leveraging this versatile building block to explore new therapeutic avenues.
Key areas of exploration include:
Fragment-Based Drug Discovery (FBDD): The piperidine ring is a common fragment in drug discovery. acs.org N-BOC-piperidine-4-carboxylic acid and its derivatives are ideal for creating libraries of three-dimensional fragments for FBDD campaigns, which aim to identify small, low-affinity compounds that can be grown into potent drug candidates. acs.org
Targeting Novel Biological Pathways: The structural diversity that can be generated from N-BOC-piperidine-4-carboxylic acid allows for the exploration of new biological targets. This includes the design of inhibitors for enzymes like kinases and proteases, as well as modulators of receptors and ion channels.
Peptidomimetics and PROTACs: The conformationally constrained piperidine ring can be used to mimic peptide secondary structures, leading to the development of more stable and orally bioavailable peptidomimetics. nbinno.com Additionally, derivatives of N-BOC-piperidine-4-carboxylic acid are being incorporated into Proteolysis-Targeting Chimeras (PROTACs), a novel therapeutic modality that induces the degradation of target proteins. nbinno.com
| Therapeutic Modality | Role of N-BOC-piperidine-4-carboxylic acid Derivatives |
| Fragment-Based Drug Discovery | Source of 3D fragments for library synthesis. acs.org |
| Novel Target Inhibition | Scaffolds for designing inhibitors of enzymes and modulators of receptors. |
| Peptidomimetics | Conformationally constrained scaffolds to mimic peptide structures. nbinno.com |
| PROTACs | Building blocks for the synthesis of these targeted protein degraders. nbinno.com |
Development of High-Throughput Synthesis and Screening Platforms
To accelerate the drug discovery process, there is a significant need for high-throughput synthesis (HTS) and screening platforms. N-BOC-piperidine-4-carboxylic acid is well-suited for incorporation into these automated workflows.
Future developments in this area will likely involve:
Automated Synthesis: The development of automated synthesis platforms for the rapid generation of diverse libraries of compounds derived from N-BOC-piperidine-4-carboxylic acid. acs.org This will enable the exploration of a much larger chemical space in a shorter amount of time.
Combinatorial Chemistry: The use of combinatorial chemistry techniques to create large and diverse libraries of piperidine-containing compounds for high-throughput screening. 5z.com These libraries can be screened against a wide range of biological targets to identify new hit compounds. stanford.edu
Encoded Library Technology: The application of DNA-encoded library technology to synthesize and screen vast collections of compounds derived from N-BOC-piperidine-4-carboxylic acid. This technology allows for the screening of billions of compounds simultaneously, dramatically increasing the efficiency of hit identification.
The continued development and application of N-BOC-piperidine-4-carboxylic acid and its derivatives are poised to drive significant advancements across various scientific disciplines. From creating more sustainable chemical processes to enabling the discovery of novel medicines and materials, this versatile building block will undoubtedly remain a cornerstone of chemical innovation for the foreseeable future.
Q & A
Basic Research Questions
Q. What are the optimal methods for synthesizing and purifying N-BOC-piperidine-4-carboxylic acid?
- Methodological Answer : Synthesis typically involves Boc-protection of piperidine-4-carboxylic acid using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like triethylamine. A key intermediate route includes conversion to Weinreb amides (via coupling reagents such as HATU or DCC) followed by Grignard reactions to introduce substituents . Purification is achieved via recrystallization (e.g., using ethyl acetate/hexane mixtures) or column chromatography (silica gel, gradient elution with 10–30% EtOAc in hexane) to isolate high-purity (>95%) product .
Q. How can spectroscopic and computational tools characterize the molecular structure of N-BOC-piperidine-4-carboxylic acid?
- Methodological Answer :
- FT-IR/Raman : Identify functional groups (e.g., C=O stretch at ~1680 cm⁻¹ for the Boc carbamate, carboxylic acid O-H stretch at ~2500–3300 cm⁻¹) .
- NMR : ¹H NMR shows piperidine ring protons (δ 1.4–3.5 ppm) and tert-butyl groups (δ 1.4 ppm); ¹³C NMR confirms carbamate (δ 155–160 ppm) and carboxylic acid (δ 170–175 ppm) carbons .
- Computational : Density Functional Theory (DFT) with B3LYP/6-311++G(d,p) basis set predicts optimized geometry and vibrational frequencies, validated against experimental spectra .
Q. How do polar vs. non-polar solvents affect the electronic properties of N-BOC-piperidine-4-carboxylic acid?
- Methodological Answer : Solvent effects are modeled using the Polarizable Continuum Model (PCM) in DFT simulations. Polar solvents (e.g., water) stabilize the zwitterionic form via hydrogen bonding, increasing dipole moment (~5.2 D in water vs. ~3.8 D in chloroform). Non-polar solvents favor the neutral form, reducing solvation energy by ~15 kcal/mol .
Advanced Research Questions
Q. What factors influence enantioselective deprotonation of N-BOC-piperidine derivatives, and how can computational models resolve experimental contradictions?
- Methodological Answer : Enantioselectivity in deprotonation (e.g., using sec-BuLi/(-)-sparteine) is governed by transition-state stabilization. Computational studies (MP2/cc-pVTZ) reveal that the pro-S hydrogen is preferentially abstracted due to lower activation energy (~2.3 kcal/mol difference). Experimental er (87:13) aligns with calculated ΔΔG‡ (~1.1 kcal/mol), though discrepancies arise from competing side reactions (e.g., carbamate addition) .
Q. How can molecular docking studies predict the bioactivity of N-BOC-piperidine-4-carboxylic acid derivatives?
- Methodological Answer : Derivatives like 4-(tetrazolylalkyl)piperidine-2-carboxylic acids are docked into NMDA receptor binding sites (PDB: 1PBQ) using AutoDock Vina. Key interactions include hydrogen bonding between the carboxylic acid and Arg499 (ΔG = -8.2 kcal/mol) and π-π stacking of tetrazole with Phe658. In vitro assays (IC₅₀ = 107 nM) correlate with docking scores (R² = 0.89) .
Q. What role does N-BOC-piperidine-4-carboxylic acid play in synthesizing bioactive compounds with short-duration action?
- Methodological Answer : As a precursor, it is functionalized via Mitsunobu reactions (e.g., introducing tetrazole moieties) to create NMDA antagonists like LY233053. The Boc group enhances solubility during coupling (yield: 65–75%) and is cleaved post-synthesis (TFA/CH₂Cl₂) to yield active compounds with short half-lives (t₁/₂ = 1.2–2.5 hr in mice) due to rapid renal clearance .
Q. How does electron density topology analysis (e.g., AIM, ELF) explain the reactivity of N-BOC-piperidine-4-carboxylic acid?
- Methodological Answer : Using Multiwfn software, Atoms-in-Molecules (AIM) analysis identifies bond critical points (BCPs) at the C=O (ρ = 0.32 e·Å⁻³) and O-H (ρ = 0.25 e·Å⁻³) bonds. Electron Localization Function (ELF) maps show high localization (η = 0.85) at the carboxylic oxygen, explaining its nucleophilicity in esterification reactions .
Data Contradiction Analysis
Q. Why do computational and experimental results diverge in predicting enantioselectivity for N-BOC-piperidine deprotonation?
- Analysis : Computational models (e.g., DFT) often neglect solvent dynamics and ion-pairing effects. For example, the calculated er (80:20) assumes ideal Li⁺ coordination, while experimental er (87:13) reflects competing aggregation of sec-BuLi-sparteine complexes in THF at -78°C .
Q. How do synthetic yields vary for N-BOC-piperidine-4-carboxylic acid derivatives under different coupling conditions?
- Analysis : HATU-mediated couplings achieve higher yields (75–85%) compared to DCC (60–70%) due to reduced racemization. However, DCC is preferred for sterically hindered substrates (e.g., 4-cyanopiperidine derivatives) where HATU may promote side reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
